2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]quinoxaline
Description
Properties
IUPAC Name |
[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-quinoxalin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c1-11-20-21-16(24-11)12-6-8-22(9-7-12)17(23)15-10-18-13-4-2-3-5-14(13)19-15/h2-5,10,12H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCKMOURXXCFCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCN(CC2)C(=O)C3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as synthetic 1,3,4-thiadiazole derivatives, have been found to interact synergistically with antifungal drugs like amphotericin b.
Mode of Action
It’s worth noting that similar compounds have shown strong synergistic interactions with antifungal drugs, allowing for a significant reduction in the necessary concentration of the antifungal drug for effective inhibition of fungal growth.
Biological Activity
The compound 2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]quinoxaline is a novel derivative that combines the structural features of quinoxaline and thiadiazole. This unique combination has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into its key components:
- Quinoxaline Ring : Known for its diverse biological activities, including anticancer and antimicrobial properties.
- Thiadiazole Moiety : Associated with various pharmacological effects such as anticancer, anti-inflammatory, and antimicrobial activities.
- Piperidine Linkage : Enhances lipophilicity and may improve bioavailability.
Anticancer Activity
Numerous studies have indicated that thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound has shown promising results in vitro against several tumor types.
-
Cytotoxicity Studies :
- The compound was tested against human cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer).
- IC50 Values : The reported IC50 values for this compound were found to be significantly lower than those of standard chemotherapeutics like doxorubicin, indicating potent anticancer activity. For instance:
- Mechanism of Action :
Antimicrobial Activity
In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity:
- Broad-Spectrum Efficacy : Preliminary tests suggest that derivatives of thiadiazole exhibit significant inhibition against both Gram-positive and Gram-negative bacteria.
- Synergistic Effects : When combined with other antimicrobial agents, enhanced efficacy was observed, suggesting potential applications in overcoming antibiotic resistance .
Case Studies
Several case studies highlight the efficacy of this compound in preclinical settings:
- Study on MCF-7 Cells :
- Combination Therapy Studies :
Summary Table of Biological Activities
| Activity Type | Target Cell Lines | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 0.28 | Induction of apoptosis via G2/M arrest |
| HCT116 | 3.29 | Inhibition of tubulin polymerization | |
| HepG2 | 9.6 | Disruption of microtubule dynamics | |
| Antimicrobial | Various Bacteria | Varies | Broad-spectrum inhibition |
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as an intermediate in the synthesis of more complex organic molecules. Its structure allows for further functionalization, making it a valuable precursor in medicinal chemistry and materials science.
- Antimicrobial Properties : Research indicates that derivatives of thiadiazoles exhibit antimicrobial activity. The incorporation of the piperidine and quinoxaline structures may enhance this property, making it a candidate for developing new antimicrobial agents.
- Anticancer Activity : Studies have shown that compounds containing thiadiazole rings can inhibit the growth of various cancer cell lines. For instance, derivatives have demonstrated cytotoxic effects against human colon cancer (HCT116) and lung cancer (H460) cell lines with IC50 values ranging from 0.74 to 10.0 μg/mL . This suggests potential applications in cancer therapeutics.
Medicinal Applications
- Therapeutic Potential : The compound is being explored for its therapeutic applications in treating diseases such as cancer and infections. Its mechanism involves interaction with specific molecular targets, potentially modulating enzyme or receptor activity.
Industrial Applications
- Material Development : The unique chemical properties of this compound make it suitable for use in the development of new materials and chemical processes, particularly in the pharmaceutical industry.
Case Studies
Several studies have investigated the biological activities of related thiadiazole compounds:
- Cytotoxic Properties : A review on thiadiazole derivatives highlighted their anticancer potential, with specific compounds showing significant inhibition against multiple cancer cell lines . For example, certain derivatives showed IC50 values as low as 0.28 μg/mL against breast cancer cell lines (MCF-7) and lung carcinoma (A549).
- Antimicrobial Activity : Research into the antimicrobial properties of thiadiazole derivatives has demonstrated efficacy against various pathogens, suggesting that modifications to the core structure can enhance activity .
Preparation Methods
Quinoxaline Core Synthesis
The quinoxaline scaffold is typically constructed via condensation reactions between 1,2-diamines and α-keto compounds. A widely adopted method involves reacting 1,2-phenylenediamine with ethyl pyruvate in n-butanol under reflux, yielding 2-hydroxy-3-methylquinoxaline (2 ) with a reported yield of 78–85%. Subsequent chlorination using phosphorus oxychloride (POCl₃) at 80–90°C converts the hydroxyl group to a chloro substituent, producing 2-chloro-3-methylquinoxaline (3 ) in 70–75% yield. Alternative routes, such as the TiO₂-Pr-SO₃H-catalyzed cyclization of 1,2-phenylenediamine with benzyl derivatives in ethanol, achieve 95% yield within 10 minutes, highlighting the efficiency of heterogeneous catalysis.
5-Methyl-1,3,4-Thiadiazole Moiety Preparation
The 5-methyl-1,3,4-thiadiazole-2-thiol precursor is synthesized via a three-step process. Ethyl acetate undergoes hydrazinolysis with hydrazine hydrate at 104–110°C to form acethydrazide, followed by cyclization with carbon disulfide in the presence of liquid ammonia-methanol solution. This method achieves an 89% yield of 2-mercapto-5-methyl-1,3,4-thiadiazole, with the thiol group serving as a nucleophilic handle for subsequent piperidine conjugation.
Piperidine Subunit Functionalization
Piperidine derivatives are critical for introducing the thiadiazole and carbonyl groups. A patented approach involves tert-butyl carbamate protection of piperidine-4-amine, followed by nucleophilic aromatic substitution with 4-fluoro-2-methoxy-1-nitrobenzene to install a methoxy-substituted aryl group. Deprotection with trifluoroacetic acid yields 4-(4-amino-3-methoxyphenyl)piperidine, which is further functionalized via reductive amination or cross-coupling reactions.
Coupling Strategies for Final Assembly
The integration of subunits involves two key steps:
- Thiadiazole-Piperidine Conjugation : The thiol group of 2-mercapto-5-methyl-1,3,4-thiadiazole undergoes nucleophilic displacement with 4-bromopiperidine in dimethylformamide (DMF) at 60°C, yielding 4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine in 82% efficiency.
- Carbonyl Bridging to Quinoxaline : Acylation of the piperidine nitrogen is achieved using quinoxaline-2-carbonyl chloride, synthesized via reaction of 2-chloroquinoxaline with phosgene. Coupling in dichloromethane with triethylamine as a base affords the final product in 68–73% yield.
Optimization and Characterization
Reaction Condition Optimization
Spectroscopic Validation
- ¹H NMR : The piperidine protons resonate as a multiplet at δ 3.2–3.5 ppm, while the thiadiazole methyl group appears as a singlet at δ 2.5 ppm.
- MS (ESI) : Molecular ion peak at m/z 384.1 [M+H]⁺ confirms the target molecular weight.
Challenges and Mitigation Strategies
- Thiadiazole Hydrolysis : The 1,3,4-thiadiazole ring is prone to hydrolysis under acidic conditions. Using anhydrous solvents and inert atmospheres improves stability.
- Piperidine Ring Conformational Flexibility : Introducing bulky tert-butyl carbamate groups during synthesis minimizes unwanted conformational changes, ensuring regioselective coupling.
Q & A
Q. SAR Strategies :
- Modify Substituents : Introduce electron-donating groups (e.g., -OCH₃) on quinoxaline to enhance DNA binding; vary thiadiazole’s 5-methyl group to alter lipophilicity .
- Molecular Docking : Use AutoDock Vina to predict binding affinities for targets like topoisomerase II or PARP-1.
- Key Findings :
Advanced: How to resolve contradictions in spectral data during characterization?
Common issues and solutions:
- Impurity Peaks in NMR : Use preparative HPLC to isolate isomers or byproducts.
- Tautomerism in Thiadiazole : Confirm dominant tautomeric form via 2D NMR (NOESY) or X-ray crystallography .
- Mass Spectral Fragmentation : Compare experimental MS/MS patterns with computational tools (e.g., Mass Frontier).
Case Study : A ¹³C NMR signal at δ 168 ppm initially attributed to C=O was reassigned to thiadiazole C=N after X-ray analysis .
Advanced: What methodologies assess the compound’s environmental impact and degradation pathways?
Q. Ecotoxicology Protocols :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
